

An In-depth Technical Guide to 2,4-Dimethylbenzophenone (C₁₅H₁₄O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylbenzophenone

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Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethylbenzophenone**, a substituted aromatic ketone with the molecular formula C₁₅H₁₄O. While specific biological activity and mechanistic data for this particular isomer are not extensively documented in publicly available literature, this document consolidates its known physicochemical properties, compares it with its isomers (3,4- and 4,4-dimethylbenzophenone), and presents detailed experimental protocols for relevant biological assays. These assays, which have been successfully applied to other benzophenone derivatives, can serve as a foundational framework for investigating the potential biological effects of **2,4-Dimethylbenzophenone**. This guide is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development who are interested in the biological evaluation of this compound and its structural analogs.

Introduction

Benzophenones are a class of compounds characterized by a diaryl ketone core structure. They are widely utilized in various industrial applications, including as photoinitiators in UV-curing processes and as UV-filters in sunscreens and plastics.^[1] The substitution pattern on the phenyl rings significantly influences their chemical and physical properties, and consequently, their biological activity. Isomerism plays a critical role in determining the interaction of molecules with biological systems, where subtle changes in structure can lead to

vastly different pharmacological or toxicological outcomes.[2] This guide focuses specifically on **2,4-Dimethylbenzophenone**, providing a detailed summary of its chemical properties and offering a roadmap for its biological characterization through established experimental protocols.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological information for **2,4-Dimethylbenzophenone** and its isomers, 3,4-Dimethylbenzophenone and 4,4'-Dimethylbenzophenone. This comparative data is essential for understanding the potential structure-activity relationships within this group of isomers.

Table 1: Physicochemical Properties of Dimethylbenzophenone Isomers

Property	2,4-Dimethylbenzophenone	3,4-Dimethylbenzophenone	4,4'-Dimethylbenzophenone
Molecular Formula	C ₁₅ H ₁₄ O[2]	C ₁₅ H ₁₄ O[3]	C ₁₅ H ₁₄ O[4]
Molecular Weight	210.27 g/mol [2]	210.27 g/mol [3]	210.27 g/mol [4]
CAS Number	1140-14-3[2]	2571-39-3[3]	611-97-2[4]
IUPAC Name	(2,4-dimethylphenyl)(phenyl)methanone[2]	(3,4-dimethylphenyl)(phenyl)methanone[3]	bis(4-methylphenyl)methanone[4]
Melting Point	Not available	Not available	90-93 °C[5]
Boiling Point	Not available	Not available	200 °C at 17 mmHg[5]
Appearance	Not available	Not available	Solid[5]

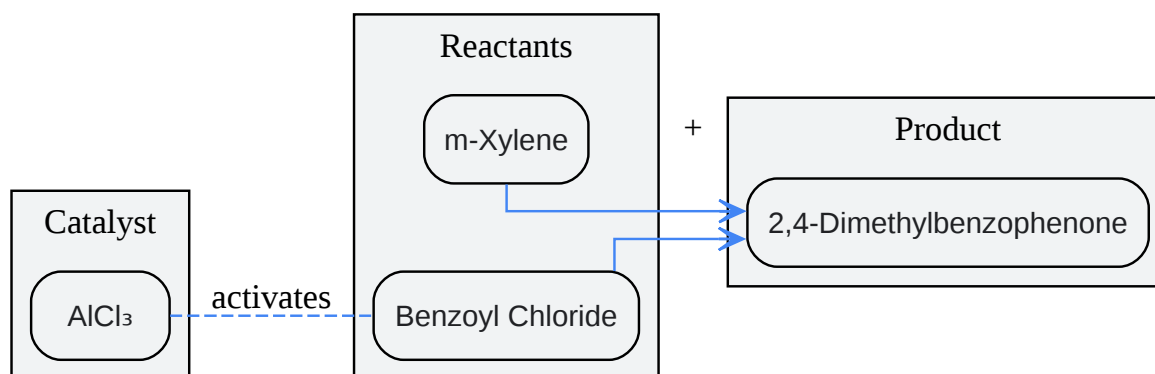
Table 2: GHS Hazard Classification of Dimethylbenzophenone Isomers

Hazard Statement	2,4-Dimethylbenzophenone[6]	3,4-Dimethylbenzophenone[3]	4,4'-Dimethylbenzophenone[4]
Acute Toxicity, Oral	Warning, H302 (Harmful if swallowed)	Not Classified	Not Classified
Skin Corrosion/Irritation	Warning, H315 (Causes skin irritation)	Warning, H315 (Causes skin irritation)	Warning, H315 (Causes skin irritation)
Serious Eye Damage/Eye Irritation	Warning, H319 (Causes serious eye irritation)	Warning, H319 (Causes serious eye irritation)	Warning, H319 (Causes serious eye irritation)
Specific target organ toxicity, single exposure; Respiratory tract irritation	Warning, H335 (May cause respiratory irritation)	Warning, H335 (May cause respiratory irritation)	Warning, H335 (May cause respiratory irritation)

Synthesis of 2,4-Dimethylbenzophenone

2,4-Dimethylbenzophenone can be synthesized via a Friedel-Crafts acylation reaction between m-xylene and benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl_3).[7][8]

Reaction Scheme



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Caption: Friedel-Crafts acylation for **2,4-Dimethylbenzophenone** synthesis.

Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 4-ethylbenzophenone and should be optimized for **2,4-dimethylbenzophenone**.^[9]

- **Reaction Setup:** Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel.
- **Reagent Addition:** In the reaction flask, combine m-xylene (1.2 equivalents) and a suitable solvent such as dichloromethane. Cool the mixture in an ice bath.
- **Catalyst Introduction:** Slowly add anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) to the stirred mixture.
- **Acylation Agent Addition:** Add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C .
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

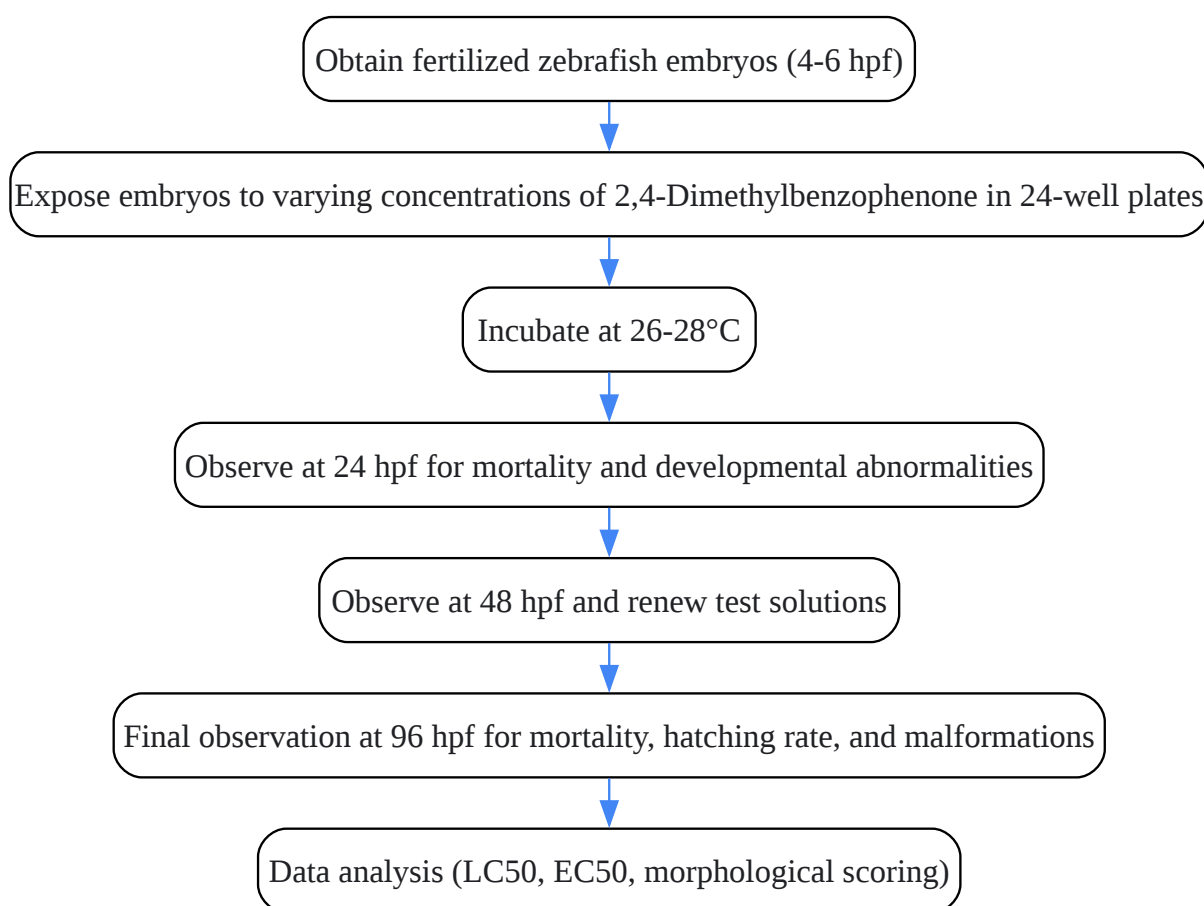
Potential Biological Activities and Experimental Protocols

While specific biological data for **2,4-Dimethylbenzophenone** is scarce, its structural similarity to other biologically active benzophenones suggests several potential areas of investigation.

The following sections detail experimental protocols for assays relevant to the known biological effects of other benzophenone derivatives.

Developmental Toxicity Assessment using Zebrafish Embryo Model

Benzophenone and its derivatives have been shown to exhibit developmental toxicity.^[10] The zebrafish embryo toxicity assay is a well-established model for assessing developmental toxicity.^{[1][11][12]}



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Caption: Zebrafish developmental toxicity assay workflow.

- Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure they are at the 4-6 hours post-fertilization (hpf) stage.
- Test Solutions: Prepare a stock solution of **2,4-Dimethylbenzophenone** in a suitable solvent (e.g., DMSO) and make serial dilutions in embryo medium to achieve the desired test concentrations. The final solvent concentration should not exceed 0.5% (v/v).
- Exposure: Place 20 embryos per well in 24-well plates containing the test solutions or control medium.
- Incubation: Incubate the plates at 26-28°C with a 14/10-hour light/dark cycle.
- Observations: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for mortality, hatching rate, and developmental abnormalities such as yolk sac edema, pericardial edema, and spinal curvature.
- Data Analysis: Calculate the lethal concentration 50 (LC50) and effective concentration 50 (EC50) for the observed endpoints.

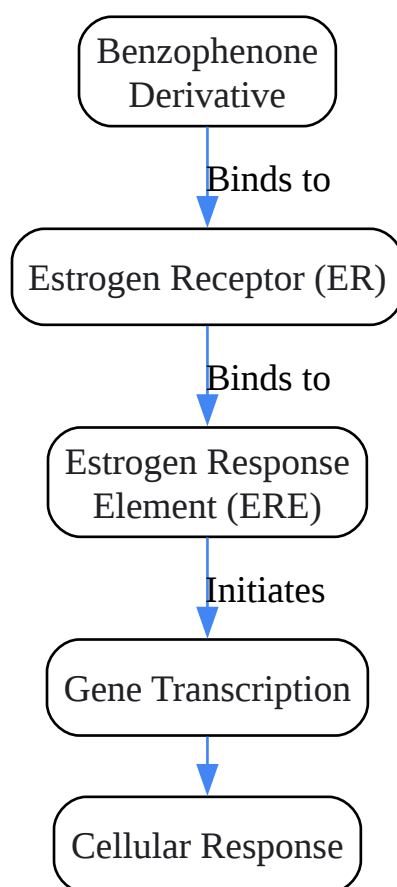
Estrogen Receptor Binding and Transcriptional Activation

Some benzophenone derivatives are known endocrine disruptors that can interact with the estrogen receptor (ER).^[13] An in vitro ER binding assay can determine the affinity of **2,4-Dimethylbenzophenone** for the estrogen receptor.

This protocol is based on the competitive binding of a test chemical and a radiolabeled estrogen to the estrogen receptor.^{[14][15]}

- Preparation of Uterine Cytosol: Prepare uterine cytosol containing the estrogen receptor from ovariectomized rats.
- Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol), and increasing concentrations of unlabeled **2,4-Dimethylbenzophenone** or a reference estrogen.
- Incubation: Incubate the tubes at 4°C overnight to allow for competitive binding.

- Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estrogen from the free radiolabeled estrogen using a method such as dextran-coated charcoal.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of bound radiolabeled estrogen against the concentration of the competitor to determine the IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estrogen).



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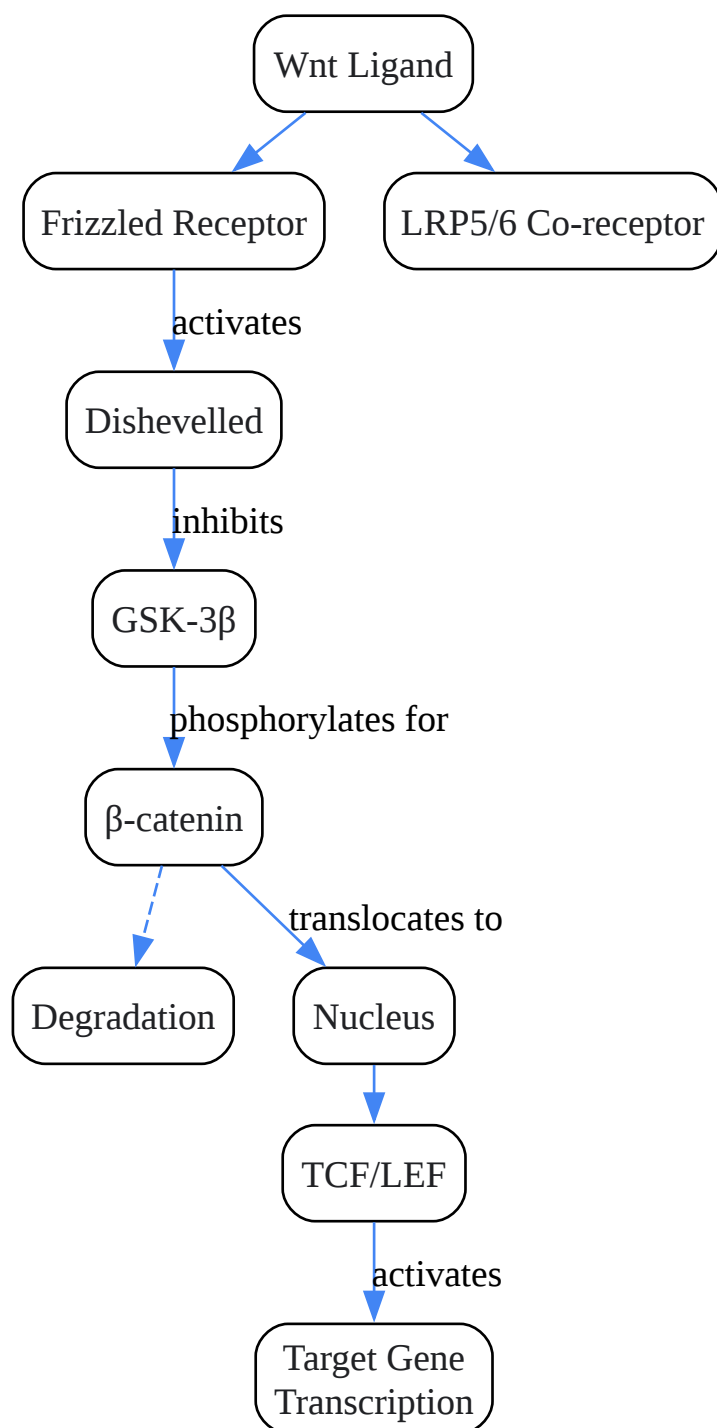
Caption: Simplified estrogen receptor signaling pathway.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway is crucial in development and disease, and some benzophenones have been shown to modulate this pathway.[10][16]

This assay measures the activation of the Wnt/ β -catenin pathway using a luciferase reporter gene.^[17]

- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a Wnt/ β -catenin responsive reporter plasmid (e.g., TOP-Flash) and a control plasmid.
- Treatment: Treat the transfected cells with varying concentrations of **2,4-Dimethylbenzophenone** or a known Wnt activator/inhibitor.
- Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Normalize the luciferase activity to the control and determine the dose-response relationship for **2,4-Dimethylbenzophenone**'s effect on Wnt/ β -catenin signaling.



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Caption: Canonical Wnt/β-catenin signaling pathway.

Conclusion

This technical guide has synthesized the available information on **2,4-Dimethylbenzophenone**, highlighting its physicochemical properties and providing a comparative analysis with its isomers. While direct biological activity data for this specific compound is limited, this guide provides a comprehensive set of detailed experimental protocols for key biological assays that are relevant to the known activities of other benzophenone derivatives. The provided methodologies for assessing developmental toxicity, estrogen receptor interaction, and Wnt/ β -catenin signaling modulation offer a solid foundation for future research into the pharmacological and toxicological profile of **2,4-Dimethylbenzophenone**. The diagrams of the synthesis and signaling pathways further serve to contextualize the experimental approaches. This document is intended to empower researchers to undertake a thorough investigation of this compound's biological effects and contribute to a deeper understanding of the structure-activity relationships within the dimethylbenzophenone family.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethylbenzophenone (C₁₅H₁₄O)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072148#2-4-dimethylbenzophenone-molecular-formula-c15h14o]

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